molecular formula C21H20Cl2N4O2S B2999704 5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-81-3

5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2999704
CAS No.: 887222-81-3
M. Wt: 463.38
InChI Key: FWTZXFFCAXSBAH-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H20Cl2N4O2S and its molecular weight is 463.38. The purity is usually 95%.
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Biological Activity

The compound 5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887222-81-3) is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

PropertyValue
Molecular FormulaC21H20Cl2N4O2S
Molecular Weight463.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer and inflammatory diseases. The thiazolo[3,2-b][1,2,4]triazole core is known to exhibit various pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.
  • Receptor Interaction : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or other G-protein coupled receptors (GPCRs) which can influence cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:

  • Apoptosis Induction : In vitro assays using human cancer cell lines demonstrated that this compound can induce apoptosis as evidenced by increased TUNEL staining and activation of caspases .
Study TypeCell LineResult
In vitro apoptosisNCI-H460Induced apoptosis
In vivo efficacyHCT-116Delayed tumor growth

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored:

  • Cytokine Modulation : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines in animal models .

Case Studies

  • Case Study on Tumor Growth Inhibition : A study involving nude mice bearing human cancer xenografts showed that treatment with a related compound resulted in significant tumor size reduction without notable weight loss in subjects .
  • Pharmacokinetics and Bioavailability : Research indicates that analogs of this compound exhibit high oral bioavailability (>90%), suggesting favorable pharmacokinetic properties for therapeutic applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2S/c1-12-6-8-26(9-7-12)17(14-5-4-13(22)11-15(14)23)18-20(28)27-21(30-18)24-19(25-27)16-3-2-10-29-16/h2-5,10-12,17,28H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZXFFCAXSBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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